N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Overview
Description
N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are of significant interest due to their potential biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structure of this compound, featuring a triazolopyridazine core linked to a cyclohexyl and p-tolyl group, contributes to its diverse pharmacological potential.
Mechanism of Action
Target of Action
Similar compounds have been found to target theSerine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, making it a potential target for therapeutic interventions.
Mode of Action
Compounds with similar structures have been found to exhibit their effects througharomatic nucleophilic substitution . This involves the compound interacting with its target, leading to changes in the target’s function.
Biochemical Pathways
Given its potential target, it may influence pathways related tocell survival and proliferation .
Pharmacokinetics
Similar compounds have been found to exhibitcytotoxicity at certain concentrations , which could impact their bioavailability and overall pharmacokinetic profile.
Result of Action
Similar compounds have shown promisingantiviral activity and exhibited antibacterial and/or antifungal activities .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the concentration used and the specific biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Thioether Formation: The triazolopyridazine core is then reacted with a thiol derivative, such as p-tolylthiol, under nucleophilic substitution conditions to introduce the thioether linkage.
Acetamide Formation: The final step involves the acylation of the intermediate with cyclohexylamine to form the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives, converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents, nitrating mixtures, or alkylating agents can be used under appropriate conditions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer cell proliferation.
Medicine: Studied for its anticancer properties, showing cytotoxic effects against various cancer cell lines.
Comparison with Similar Compounds
Triazolopyridazine Derivatives: Compounds with similar core structures but different substituents.
Thioacetamide Derivatives: Compounds with similar thioacetamide groups but different core structures.
Uniqueness: N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is unique due to its specific combination of a triazolopyridazine core with a cyclohexyl and p-tolyl group, which contributes to its distinct biological activities and potential therapeutic applications.
This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in medicinal chemistry and related fields.
Properties
IUPAC Name |
N-cyclohexyl-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-14-7-9-15(10-8-14)17-11-12-18-22-23-20(25(18)24-17)27-13-19(26)21-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDZKEIEZKFMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4CCCCC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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